1-[Ethoxy(phenyl)methyl]-1H-imidazole
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Overview
Description
1-[Ethoxy(phenyl)methyl]-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethoxy(phenyl)methyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of an imidazole derivative with an appropriate ethoxyphenylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[Ethoxy(phenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated, acylated, or sulfonylated imidazole derivatives.
Scientific Research Applications
1-[Ethoxy(phenyl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1-[Ethoxy(phenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The ethoxy and phenylmethyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole: Lacks the ethoxy group, making it less hydrophilic.
1-(2-Ethoxyphenyl)-1H-imidazole: Has the ethoxy group attached to the phenyl ring instead of the imidazole ring.
1-Benzyl-1H-imidazole: Contains a benzyl group instead of a phenylmethyl group.
Uniqueness
1-[Ethoxy(phenyl)methyl]-1H-imidazole is unique due to the presence of both ethoxy and phenylmethyl groups, which can influence its chemical reactivity, solubility, and biological activity. These structural features may provide advantages in specific applications, such as improved pharmacokinetic properties or enhanced binding interactions with biological targets.
Properties
CAS No. |
928838-68-0 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)methyl]imidazole |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12(14-9-8-13-10-14)11-6-4-3-5-7-11/h3-10,12H,2H2,1H3 |
InChI Key |
PRQBLOUGNYPXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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